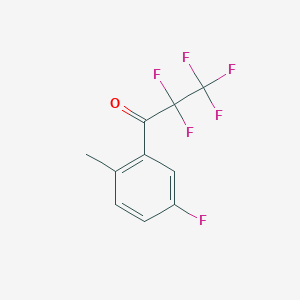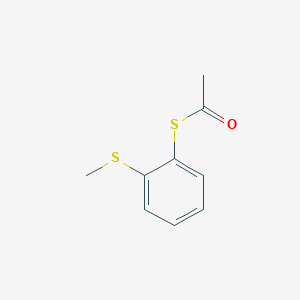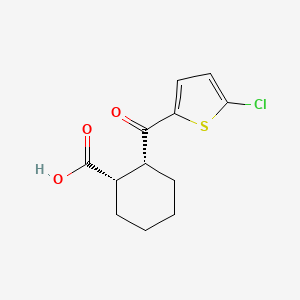
cis-2-(2-Chloro-5-thenoyl)cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-2-(2-Chloro-5-thenoyl)cyclohexane-1-carboxylic acid: is a chemical compound with the molecular formula C12H13ClO3S It is characterized by the presence of a cyclohexane ring substituted with a carboxylic acid group and a 2-chloro-5-thenoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-(2-Chloro-5-thenoyl)cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the 2-chloro-5-thenoyl group: This can be achieved through the chlorination of 5-thenoyl chloride using appropriate chlorinating agents such as thionyl chloride.
Cyclohexane ring substitution: The 2-chloro-5-thenoyl chloride is then reacted with cyclohexane-1-carboxylic acid under conditions that promote the formation of the desired cis isomer. This may involve the use of catalysts and specific temperature and pressure conditions to ensure the correct stereochemistry.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thenoyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The chlorine atom in the 2-chloro-5-thenoyl group can be substituted by nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential to form novel compounds.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine:
- Potential applications in drug development due to its unique structural features.
Industry:
- Could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which cis-2-(2-Chloro-5-thenoyl)cyclohexane-1-carboxylic acid exerts its effects depends on the specific application. In biological systems, it may interact with specific enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further investigation through experimental studies.
Comparison with Similar Compounds
trans-2-(2-Chloro-5-thenoyl)cyclohexane-1-carboxylic acid: Differing in the stereochemistry around the cyclohexane ring.
2-(2-Chloro-5-thenoyl)cyclohexane-1-carboxylic acid: Without specifying the cis or trans configuration.
Uniqueness:
- The cis configuration of the cyclohexane ring in cis-2-(2-Chloro-5-thenoyl)cyclohexane-1-carboxylic acid may impart unique reactivity and biological activity compared to its trans counterpart or other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(1S,2R)-2-(5-chlorothiophene-2-carbonyl)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO3S/c13-10-6-5-9(17-10)11(14)7-3-1-2-4-8(7)12(15)16/h5-8H,1-4H2,(H,15,16)/t7-,8+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JASJKIRHWRVPIX-SFYZADRCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)C2=CC=C(S2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)C(=O)C2=CC=C(S2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
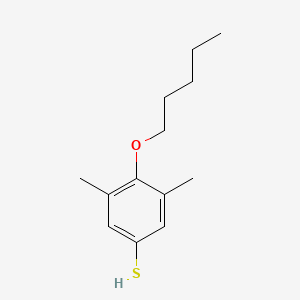

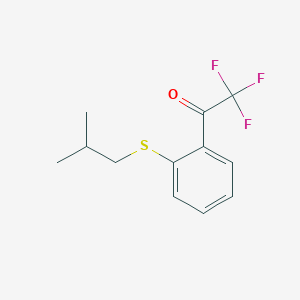
![1-(4-Bromophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol](/img/structure/B7996829.png)
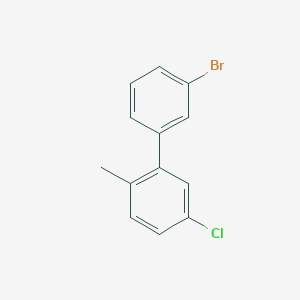

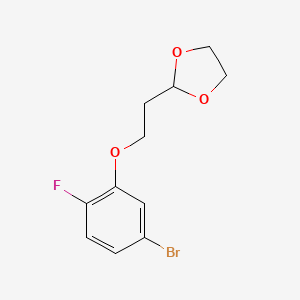
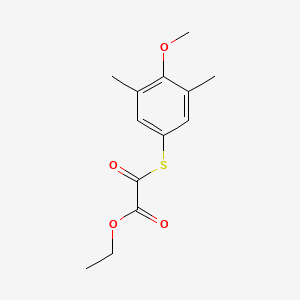

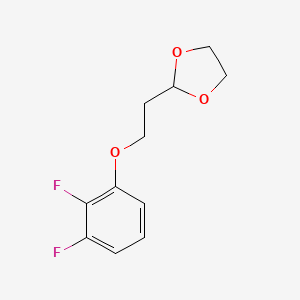
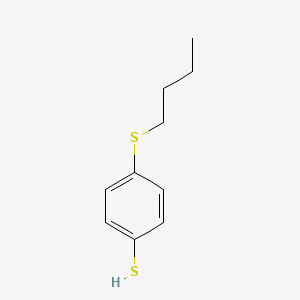
![3-[(sec-Butyloxy)methyl]benzaldehyde](/img/structure/B7996881.png)
